2-{[8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring a spirocyclic diazaspiro[4.5]deca-1,3-diene core substituted with a tert-butyl group, a 4-methylphenyl moiety, and a sulfanyl-linked acetamide tail terminating in a 4-methoxyphenyl group. The spirocyclic framework is notable for conformational rigidity, which can enhance binding specificity in biological targets, while the sulfanyl and methoxyphenyl groups may influence solubility and pharmacokinetics .
Properties
IUPAC Name |
2-[[8-tert-butyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O2S/c1-19-6-8-20(9-7-19)25-26(31-28(30-25)16-14-21(15-17-28)27(2,3)4)34-18-24(32)29-22-10-12-23(33-5)13-11-22/h6-13,21H,14-18H2,1-5H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIKAXVHKOVGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCC(CC3)C(C)(C)C)N=C2SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique spiro structure and the presence of a thione functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N3O2S, with a molecular weight of approximately 398.52 g/mol. Its structural features include:
- Spiro Framework : The diazaspiro structure contributes to its unique reactivity and interaction profiles.
- Thione Group : Enhances biological activity through potential interactions with biological macromolecules.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been investigated in various studies.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a lead for the development of new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated using in vitro assays. The results demonstrate that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Anticancer Potential
Studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against clinical isolates. The results indicated a strong correlation between structural modifications in similar compounds and increased antimicrobial potency.
- Anti-inflammatory Mechanism Investigation : Another study explored the anti-inflammatory mechanisms through NF-kB pathway inhibition, revealing that treatment with the compound reduced NF-kB activation in lipopolysaccharide-stimulated macrophages.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs include:
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Shares the N-(4-methoxyphenyl)acetamide backbone and sulfanyl linker but lacks the spirocyclic core. This compound exhibits antimicrobial activity, attributed to the amide and sulfanyl functionalities .
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide: Features a diazenyl group instead of the sulfanyl linker but retains the acetamide moiety. DFT studies highlight its planar geometry, contrasting with the spirocyclic core’s rigidity .
N-(4-(Benzyl(methyl)amino)butan-2-yl)-N-(2-(tert-butyl)phenyl)-2-methoxyacetamide: Contains a tert-butyl group and methoxyacetamide but replaces the spiro system with a flexible alkyl chain .
Table 1: Structural and Physicochemical Comparison
Bioactivity and Pharmacokinetic Profiles
- Antimicrobial Activity: The sulfanyl-acetamide motif in the target compound’s analog () showed moderate antimicrobial activity against E. coli and S.
- Anti-inflammatory Potential: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg), indicating that sulfanyl-linked acetamides may target inflammatory pathways .
- Kinase Inhibition : Structural similarity to kinase inhibitors (e.g., ZINC00027361, ) suggests possible interactions with the PI3K/AKT pathway, though this requires experimental validation .
Table 2: Bioactivity Comparison
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound shows:
- ~65% similarity to sulfanyl-acetamide antimicrobial agents (e.g., ) based on MACCS fingerprints.
- ~50% similarity to kinase inhibitors () via Morgan fingerprints, suggesting partial overlap in pharmacophoric features .
- Lower similarity (~30%) to SAHA-like HDAC inhibitors (), indicating divergent epigenetic targets .
Research Tools and Methodologies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
